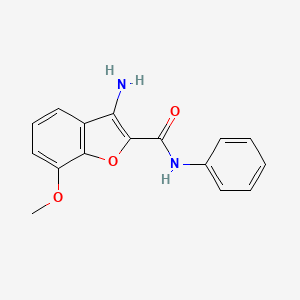

3-amino-7-methoxy-N-phenyl-1-benzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-amino-7-methoxy-N-phenyl-1-benzofuran-2-carboxamide is a benzofuran derivative, a class of compounds known for their diverse biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran core .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve optimized synthetic routes to ensure high yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .

Analyse Chemischer Reaktionen

Types of Reactions

3-amino-7-methoxy-N-phenyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups .

Wissenschaftliche Forschungsanwendungen

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: It has shown potential biological activities, including antimicrobial and anticancer properties.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-amino-7-methoxy-N-phenyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and derivative .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzothiophene derivatives: These compounds share a similar core structure but contain sulfur instead of oxygen.

Indole derivatives: These compounds have a similar aromatic structure and exhibit diverse biological activities.

Uniqueness

3-amino-7-methoxy-N-phenyl-1-benzofuran-2-carboxamide is unique due to its specific functional groups, which confer distinct biological activities and chemical properties. Its methoxy and amino groups, in particular, contribute to its potential as a versatile compound in various applications .

Biologische Aktivität

3-amino-7-methoxy-N-phenyl-1-benzofuran-2-carboxamide is a compound belonging to the benzofuran family, which has garnered attention for its diverse biological activities. This article focuses on its biological activity, particularly its neuroprotective and antioxidant properties, as well as its potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound includes:

- Amino Group : Contributes to the compound's reactivity and potential interactions with biological targets.

- Methoxy Group : Enhances solubility and may influence the compound's pharmacological profile.

- Phenyl Substituent : Affects the compound's interaction with cellular receptors.

The unique combination of these functional groups allows for various biological activities, making it a candidate for further pharmacological studies .

Neuroprotective Effects

Research has demonstrated that this compound exhibits significant neuroprotective effects. In vitro studies have shown that this compound can mitigate oxidative stress in neuronal cells, which is crucial in preventing neurodegenerative diseases. For example, a study evaluated several benzofuran derivatives, including this compound, against NMDA-induced excitotoxic neuronal damage. The findings indicated that it provided considerable protection at concentrations as low as 100 μM .

Antioxidant Activity

The compound has also been shown to possess antioxidant properties. It was found to scavenge free radicals effectively and inhibit lipid peroxidation in rat brain homogenates. These activities are essential for protecting neuronal cells from oxidative damage, suggesting potential therapeutic applications in conditions characterized by oxidative stress .

Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted that specific substitutions on the benzofuran moiety significantly affect biological activity. For instance, compounds with methyl or hydroxyl substitutions exhibited enhanced neuroprotective and antioxidant activities compared to their unsubstituted counterparts. This suggests that the position and nature of substituents are critical for optimizing the therapeutic efficacy of benzofuran derivatives .

The mechanisms underlying the biological activities of this compound involve:

- Interaction with Receptors : The compound may bind to specific receptors or enzymes involved in neuroprotection and cellular signaling pathways.

- Inhibition of Oxidative Stress : Through its antioxidant properties, it reduces reactive oxygen species (ROS) levels, thereby protecting neurons from damage.

- Modulation of Cellular Signaling : By influencing key signaling pathways, it may enhance neuroprotective responses in neuronal cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(4-amino-2-methoxyphenyl)-1-benzofuran-2-carboxamide | Contains an amino group and methoxy substitution | Different phenyl substitution pattern |

| 3-amino-N-(4-chlorophenyl)benzofuran-2-carboxamide | Chlorine substitution instead of methoxy | Potentially different biological activity due to halogen |

| 7-hydroxy-N-(substituted phenyl)benzofuran-2-carboxamide | Hydroxy group instead of methoxy | May exhibit different solubility and reactivity |

This table illustrates how variations in substituents can lead to significant differences in biological activity, emphasizing the importance of structural modifications in drug design .

Case Studies

A notable case study involved synthesizing a series of novel benzofuran derivatives to evaluate their neuroprotective effects. Among these, this compound was identified as one of the most promising candidates due to its potent anti-excitotoxic effects comparable to established NMDA antagonists like memantine .

Another study focused on the synthesis and evaluation of various benzofuran derivatives, including this compound, highlighting its potential as a lead compound for developing new neuroprotective agents .

Eigenschaften

IUPAC Name |

3-amino-7-methoxy-N-phenyl-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-20-12-9-5-8-11-13(17)15(21-14(11)12)16(19)18-10-6-3-2-4-7-10/h2-9H,17H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHHCBOSUGYRLFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2N)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.